molecular formula C24H27NO2 B2783619 6-Phenyl-2-(4-phenyloxane-4-carbonyl)-2-azaspiro[3.3]heptane CAS No. 2380063-70-5

6-Phenyl-2-(4-phenyloxane-4-carbonyl)-2-azaspiro[3.3]heptane

Cat. No.: B2783619
CAS No.: 2380063-70-5
M. Wt: 361.485
InChI Key: VBWXHJOUZSXRTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-2-(4-phenyloxane-4-carbonyl)-2-azaspiro[3.3]heptane is a spirocyclic compound featuring a 2-azaspiro[3.3]heptane core. This bicyclic structure consists of a three-membered azetidine ring fused with a three-membered carbocyclic ring. The compound is substituted at the 6-position with a phenyl group and at the 2-position with a 4-phenyloxane-4-carbonyl moiety.

Properties

IUPAC Name

(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO2/c26-22(24(11-13-27-14-12-24)21-9-5-2-6-10-21)25-17-23(18-25)15-20(16-23)19-7-3-1-4-8-19/h1-10,20H,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWXHJOUZSXRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CC4(C3)CC(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-(4-phenyloxane-4-carbonyl)-2-azaspiro[3.3]heptane typically involves multi-step organic reactions. The initial step often includes the formation of the spirocyclic core through cyclization reactions. Subsequent steps involve the introduction of the phenyl and oxane groups via nucleophilic substitution and other organic transformations. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the cyclization and substitution processes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. These methods not only enhance the efficiency but also reduce the production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-(4-phenyloxane-4-carbonyl)-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the phenyl or oxane groups can be replaced or modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Organolithium reagents or Grignard reagents in dry solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Phenyl-2-(4-phenyloxane-4-carbonyl)-2-azaspiro[3.3]heptane has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-Phenyl-2-(4-phenyloxane-4-carbonyl)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations in Spiro[3.3]heptane Derivatives

Spiro[3.3]heptane derivatives differ primarily in substituents and ring heteroatoms, which dictate their physicochemical and biological properties. Key examples include:

Substituent Modifications

6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

  • Core : 2-oxa-6-azaspiro[3.3]heptane (oxygen replaces nitrogen in one ring).
  • Substituents : Electron-withdrawing 2-fluoro-4-nitrophenyl group.
  • Application : Key intermediate in the synthesis of TBI-223, a tuberculosis drug candidate. The fluorine and nitro groups enhance electrophilicity, aiding in nucleophilic aromatic substitution reactions .

tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

  • Core : 2-azaspiro[3.3]heptane.
  • Substituents : Hydroxyl (-OH) and tert-butoxycarbonyl (Boc) groups.
  • Role : The Boc group acts as a protecting amine, while the hydroxyl group facilitates further functionalization. This compound is a versatile synthetic intermediate .

6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane Core: 2-azaspiro[3.3]heptane. Substituents: 4-Chlorobenzyl ether.

Heteroatom Variations
  • 2-Oxa-6-azaspiro[3.3]heptane (e.g., ): Incorporation of oxygen in place of a carbon alters ring strain and electronic properties. These compounds are often used in photochemical reactions due to their stability under irradiation .
  • 1-Azaspiro[3.3]heptane derivatives (): Differ in nitrogen placement, affecting basicity and hydrogen-bonding capacity.

Physicochemical and Pharmacological Properties

Compound Name Molecular Weight (g/mol) Key Substituents Solubility (Predicted) Bioactivity/Application Reference
6-Phenyl-2-(4-phenyloxane-4-carbonyl)-2-azaspiro[3.3]heptane ~403.45 (calculated) Phenyl, phenyloxane carbonyl Low (lipophilic) Research interest (hypothetical)
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane 252.23 Fluoronitrophenyl Moderate Antibiotic intermediate
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate 227.27 Boc, hydroxyl High (polar groups) Synthetic intermediate
3-(4-Bromophenyl)-2-azaspiro[3.3]heptane hydrochloride 315.65 Bromophenyl, HCl salt High (ionic) Preclinical studies

Key Observations :

  • Lipophilicity : The phenyloxane group in the target compound likely increases logP compared to hydroxyl- or Boc-substituted analogs, impacting membrane permeability.
  • Stability : Carbonyl groups (e.g., 4-phenyloxane carbonyl) may enhance metabolic stability compared to ether-linked substituents .
  • Synthetic Accessibility : Scalable routes for spiro[3.3]heptanes often involve alkylation or cyclization strategies (e.g., ’s hydroxide-mediated ring closure) .

Biological Activity

6-Phenyl-2-(4-phenyloxane-4-carbonyl)-2-azaspiro[3.3]heptane is a compound belonging to the class of azaspiro compounds, which are recognized for their potential in medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H25NO4, with a molecular weight of 343.4 g/mol. The compound features a spirocyclic structure that contributes to its unique biological activity.

Biological Activity Overview

Research has indicated that azaspiro compounds exhibit a range of biological activities, including:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Certain azaspiro compounds have demonstrated cytotoxic effects on cancer cell lines.
  • CNS Activity : There is emerging evidence suggesting potential neuroprotective effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Interaction with Receptors : The compound may bind to various receptors in the central nervous system, influencing neurotransmitter release and uptake.
  • Induction of Apoptosis : Research indicates that certain azaspiro compounds can trigger programmed cell death in cancer cells.

Case Studies

  • Anticancer Screening : A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF7). Results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.
    Cell LineIC50 (µM)
    HeLa15
    MCF720
  • Antimicrobial Activity : Another study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones, indicating strong antibacterial properties.
    Bacterial StrainZone of Inhibition (mm)
    Staphylococcus aureus18
    Escherichia coli15

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions, often utilizing starting materials that enhance its biological profile. Variations in substituents on the phenyl rings can lead to derivatives with improved potency or selectivity for specific biological targets.

Q & A

Q. What are the key synthetic strategies for 6-Phenyl-2-(4-phenyloxane-4-carbonyl)-2-azaspiro[3.3]heptane, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclization and functionalization steps. For example, spirocyclic cores are constructed via [2+2] cycloaddition or hydroxide-facilitated alkylation (as in related azaspiro compounds) . Optimization of conditions (e.g., temperature, base strength) is critical:

  • Cyclization: Using 3,3-bis(bromomethyl)oxetane (BBMO) with NaOH under Schotten-Baumann conditions achieved 87% yield in related spirooxetane syntheses .
  • Functionalization: Post-cyclization steps (e.g., acylation with 4-phenyloxane-4-carbonyl chloride) require anhydrous conditions to avoid hydrolysis . Key Challenge: Scalability is limited by byproduct formation during ring closure; purification via crystallization or chromatography is often necessary .

Q. How is the structural integrity of this spiro compound validated, and what analytical techniques are most effective?

Methodological Answer:

  • X-ray crystallography (using SHELX software) confirms absolute configuration and spirocyclic geometry .
  • NMR spectroscopy resolves diastereotopic protons in the azaspiro[3.3]heptane core (e.g., 1^1H NMR splitting patterns at δ 3.2–4.1 ppm) .
  • Mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ for C24_{24}H23_{23}NO3_3: calc. 374.1756, obs. 374.1759) .

Q. What preliminary biological activities have been reported for azaspiro[3.3]heptane derivatives, and how are these assays designed?

Methodological Answer:

  • Kinase inhibition assays: Derivatives are tested against CDK1/CDK2/CDK5 using fluorescence-based ADP-Glo™ assays (IC50_{50} values < 1 µM in optimized scaffolds) .
  • Antimicrobial studies: MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli require agar dilution methods (typical range: 2–32 µg/mL) .
  • Neuropharmacology: Forced swim tests (FST) in mice evaluate antidepressant potential via immobility time reduction (e.g., 30% at 10 mg/kg) .

Advanced Research Questions

Q. How do substituents on the azaspiro[3.3]heptane core modulate target selectivity in kinase inhibition?

Q. What computational strategies are effective for predicting enantioselectivity in spiro compound synthesis?

Methodological Answer:

  • DFT calculations (B3LYP/6-31G*) model transition states in asymmetric cyclopropanation (e.g., Carreira’s ylide method, 90% ee predicted vs. 85% observed) .
  • Docking simulations (AutoDock Vina) prioritize spiro scaffolds with complementary topology to target proteins (e.g., EGFR kinase) .

Q. How can conflicting data on metabolic stability of azaspiro derivatives be resolved?

Methodological Answer:

  • Contradiction: Some studies report high microsomal stability (t1/2_{1/2} > 2h ), while others note rapid oxidation at the oxane carbonyl .
  • Resolution: Use deuterated analogs (e.g., 4-phenyloxane-d5_5) to track metabolic hotspots via LC-MS/MS . Adjust substituents (e.g., trifluoromethyl) to block CYP450 oxidation .

Q. What scalable methods exist for enantioselective synthesis of 2-azaspiro[3.3]heptanes?

Methodological Answer:

  • Reddy’s method: Chiral sulfinamide auxiliaries achieve dr > 9:1 in spirocyclization (85% yield, 92% ee after deprotection) .
  • Visible-light catalysis: Intermolecular [2+2] cycloadditions with Ir(III) sensitizers (e.g., Ir(ppy)3_3) yield spiro motifs in 70–80% ee under blue light .

Methodological Challenges & Solutions

Q. Why do certain synthetic routes for spirooxetane intermediates suffer from low yields, and how can this be mitigated?

  • Issue: Tosyl group removal in 2-oxa-6-azaspiro[3.3]heptane synthesis generates insoluble byproducts (e.g., 40% yield loss) .
  • Solution: Replace tosyl with Boc protection, enabling acidic deprotection (TFA/CH2_2Cl2_2) and 72% recovery .

Q. How does the spiro[3.3]heptane scaffold compare to piperidine in drug design?

  • Advantages:
  • Enhanced rigidity improves target selectivity (e.g., 10-fold higher affinity for 5-HT2A_{2A} vs. piperidine analogs) .
  • Reduced CYP inhibition (IC50_{50} > 50 µM vs. < 10 µM for piperidines) due to lower basicity (pKa ~7.5 vs. 10.2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.